

4-Methoxypicolinic acid molecular structure

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Compound of Interest

Compound Name: 4-Methoxypicolinic acid

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An In-depth Technical Guide to the Molecular Structure of **4-Methoxypicolinic Acid**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed examination of the molecular structure of **4-Methoxypicolinic Acid**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will dissect its structural components, explore the spectroscopic signatures used for its identification, and discuss its physicochemical properties and applications. This guide synthesizes data from established chemical databases and relevant scientific literature to offer a comprehensive resource for professionals engaged in research and development.

Chemical Identity and Core Properties

4-Methoxypicolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid). Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a methoxy group at the 4-position. This arrangement of functional groups imparts specific electronic and steric properties that make it a valuable intermediate in organic synthesis.

The fundamental properties of **4-Methoxypicolinic acid** are summarized below for quick reference.

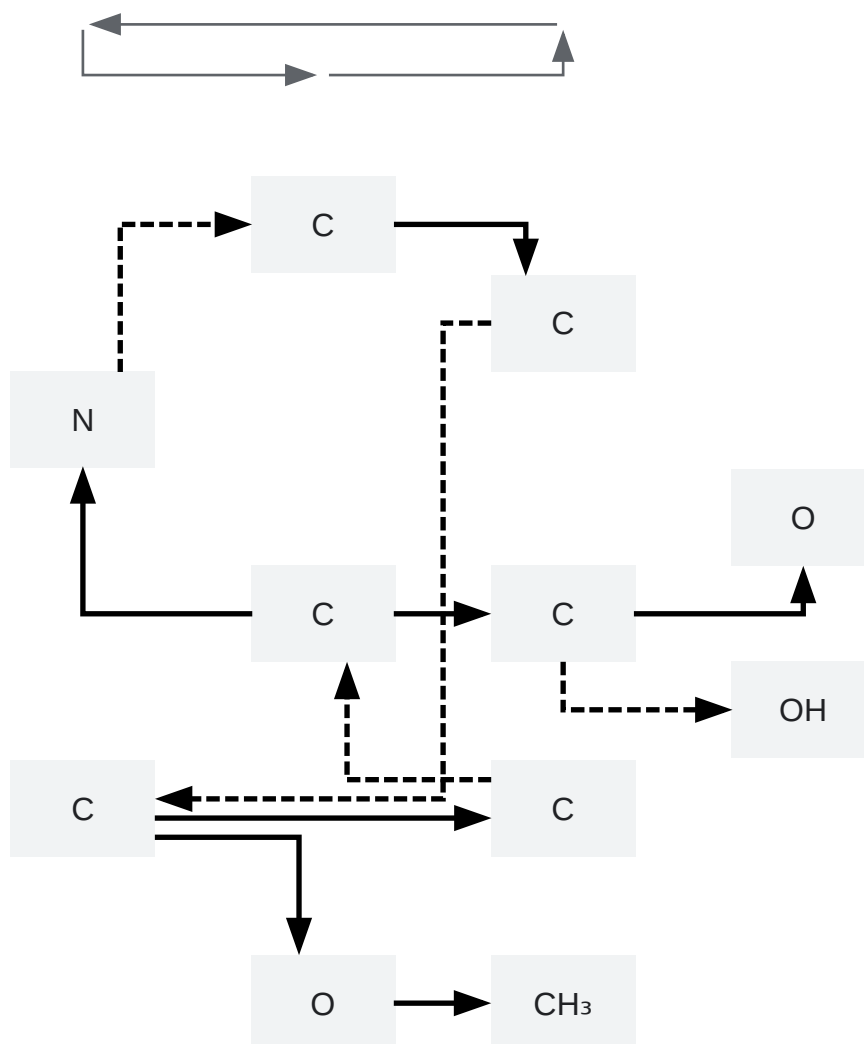
Property	Value	Source(s)
IUPAC Name	4-methoxypyridine-2-carboxylic acid	[1][2]
CAS Number	29082-91-5	[1][3]
Molecular Formula	C ₇ H ₇ NO ₃	[1][2][3]
Molecular Weight	153.14 g/mol	[2][3][4][5]
Canonical SMILES	<chem>COC1=CC=NC(C(=O)O)=C1</chem>	[1][2]
InChI Key	UELRAKDBDJRXST-UHFFFAOYSA-N	[1][5]
Physical Form	Solid	[1][5]
Primary Application	Chemical building block, Research intermediate	[1][3]

Elucidation of the Molecular Structure

The definitive structure of **4-Methoxypicolinic acid** is established through a combination of spectroscopic analysis and an understanding of fundamental chemical principles.

Connectivity and Two-Dimensional Representation

The molecule consists of a central pyridine ring. The nitrogen atom is at position 1. A carboxylic acid (-COOH) group is attached to the carbon at position 2, and a methoxy (-OCH₃) group is attached to the carbon at position 4. This substitution pattern dictates the molecule's reactivity and intermolecular interaction potential.



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Caption: 2D molecular structure of **4-Methoxypicolinic acid**.

Spectroscopic Characterization

While publicly available spectra for this specific molecule are scarce, its structure can be confidently predicted and verified using standard spectroscopic techniques. Chemical suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS for commercial batches.[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. There would be three signals for the aromatic protons on the pyridine ring, a singlet for the three methoxy ($-\text{OCH}_3$) protons, and a broad singlet for the acidic proton of the carboxylic acid ($-\text{COOH}$) group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,2,4-substitution pattern.
- ^{13}C NMR: The carbon NMR spectrum would show seven distinct signals: five for the carbons in the pyridine ring (with varying chemical shifts due to the effects of the nitrogen and substituents), one for the carboxyl carbon, and one for the methoxy carbon.
- Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include:
 - A broad O-H stretching band for the carboxylic acid, typically in the $2500\text{--}3300\text{ cm}^{-1}$ region.
 - A strong C=O (carbonyl) stretching band for the carboxylic acid, usually around 1700 cm^{-1} .
 - C-O stretching bands for the methoxy group and the carboxylic acid.
 - C=C and C=N stretching vibrations characteristic of the pyridine ring. A study on the closely related **4-Methoxypicolinic acid** N-oxide confirmed the utility of IR spectroscopy in identifying these key functional groups.^[7]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **4-Methoxypicolinic acid** ($\text{C}_7\text{H}_7\text{NO}_3$), the expected exact mass is approximately 153.04 Da.^[2] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Three-Dimensional Conformation and Crystallography

The three-dimensional structure is dictated by the planar pyridine ring. The carboxylic acid and methoxy groups will have preferred orientations relative to this ring. While a crystal structure for **4-Methoxypicolinic acid** itself is not readily available in public databases, analysis of related compounds, such as N-(4-methoxyphenyl)picolinamide, shows that the pyridine and carboxylic acid moieties tend to be nearly coplanar to maximize conjugation.^[8] Intermolecular

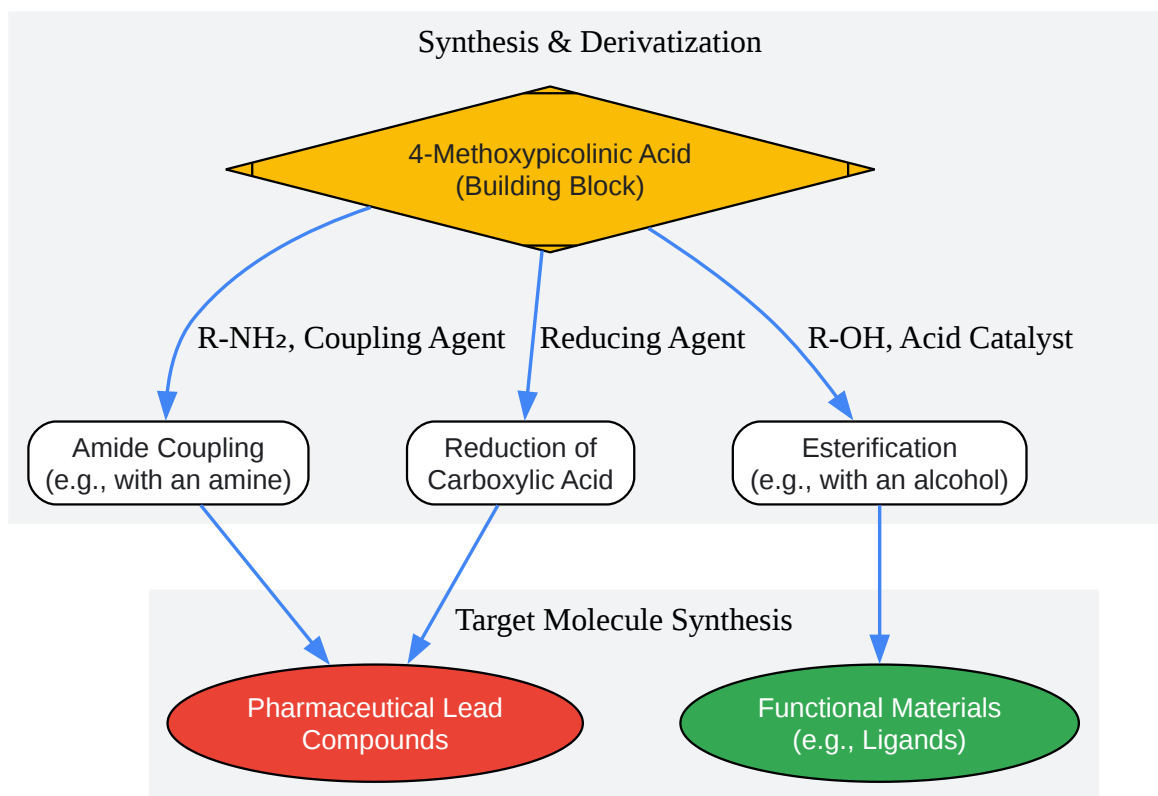
interactions, particularly hydrogen bonding from the carboxylic acid group, play a crucial role in the solid-state packing of such molecules.[8] Advanced techniques like neutron diffraction have been used to characterize the extremely short hydrogen bonds in derivatives like **4-Methoxypicolinic acid** N-oxide, highlighting the detailed structural information that can be obtained.[7]

Synthesis and Chemical Reactivity

4-Methoxypicolinic acid is primarily utilized as a heterocyclic building block in organic synthesis. Its synthesis can be achieved through multi-step reaction sequences starting from simpler pyridine or furan precursors.[9][10]

The reactivity of the molecule is governed by its three key functional groups:

- **Carboxylic Acid:** Can undergo standard reactions like esterification, amide bond formation, and reduction. Its acidity makes it a key site for salt formation.
- **Pyridine Ring:** The nitrogen atom is basic and can be protonated or alkylated. The ring itself can participate in electrophilic or nucleophilic substitution reactions, with the existing substituents directing the position of new groups.
- **Methoxy Group:** A relatively stable ether group, it acts as an electron-donating group, influencing the reactivity of the pyridine ring.



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Caption: Role of **4-Methoxypicolinic acid** as a versatile synthetic building block.

Applications in Research and Drug Development

The unique arrangement of a chelating picolinic acid moiety and an electron-donating methoxy group makes this compound a valuable intermediate in several fields:

- **Medicinal Chemistry:** Pyridine and picolinic acid derivatives are common scaffolds in pharmaceuticals. This molecule serves as a starting point for synthesizing more complex compounds with potential biological activity.[8] Its structure allows for the creation of amides, esters, and other derivatives to explore structure-activity relationships (SAR).
- **Materials Science:** As a substituted picolinic acid, it can act as a ligand for metal ions. The resulting metal complexes can have interesting catalytic, photophysical, or magnetic

properties.

- Proteomics Research: It is listed for use in proteomics research applications, likely as a component in chemical probes or reagents designed to interact with or modify proteins.[3]

Conclusion

4-Methoxypicolinic acid is a well-defined chemical entity whose molecular structure has been established through standard chemical principles and is verifiable by a suite of spectroscopic techniques. It is a substituted pyridine carboxylic acid featuring a key combination of functional groups that make it a versatile building block for creating novel molecules in drug discovery and materials science. This guide provides the foundational structural knowledge required for researchers to effectively utilize this compound in their synthetic and developmental workflows.

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